1H-Pyrrole, 1-(diphenylphosphino)-
Description
1H-Pyrrole, 1-(diphenylphosphino)- is a heterocyclic organophosphorus compound featuring a pyrrole backbone substituted with a diphenylphosphino group at the 1-position. Pyrrole, a five-membered aromatic ring with one nitrogen atom, is modified here by the introduction of a phosphine ligand, enhancing its utility in coordination chemistry and catalysis. Applications of such ligands span cross-coupling reactions, hydrogenation, and asymmetric catalysis, where electronic and steric tuning of the ligand backbone is critical.
Properties
CAS No. |
54005-98-0 |
|---|---|
Molecular Formula |
C16H14NP |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
diphenyl(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C16H14NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VUUKCDARUBRVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Phosphination via Nucleophilic Substitution
The most straightforward approach involves the direct substitution of the pyrrole nitrogen with a diphenylphosphino group. This method typically employs diphenylphosphine chloride (Ph$$2$$PCl) as the phosphorus source. In a representative procedure, pyrrole is deprotonated using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by the addition of Ph$$2$$PCl at low temperatures (−78°C to 0°C). The reaction proceeds via nucleophilic attack of the pyrrole anion on the electrophilic phosphorus center.
Key Considerations :
- Yield Limitations : Early reports noted moderate yields (40–55%) due to competing side reactions, including oligomerization of pyrrole and hydrolysis of Ph$$_2$$PCl.
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing the intermediate anion.
- Temperature Control : Reactions conducted above 0°C favor byproduct formation, necessitating cryogenic conditions.
Protection-Deprotection Strategies
To mitigate the sensitivity of pyrrole’s NH group, protection strategies using tert-butyloxycarbonyl (Boc) or acetyl groups have been developed. For example, 1H-pyrrole-1-carboxylic acid tert-butyl ester undergoes phosphination with Ph$$2$$PCl in the presence of a Lewis acid (e.g., AlCl$$3$$), followed by deprotection with sodium methoxide (NaOMe) in methanol.
Procedure Highlights :
- Protection : 1H-pyrrole is treated with di-tert-butyl dicarbonate ((Boc)$$_2$$O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst (yield: 85–90%).
- Phosphination : The protected pyrrole reacts with Ph$$_2$$PCl in THF at −30°C for 3 hours (yield: 70–75%).
- Deprotection : Cleavage of the Boc group using NaOMe/MeOH at 25°C for 2 hours affords the target compound in near-quantitative yield.
Advantages :
Metal-Mediated Coupling Approaches
Transition metal catalysts, particularly nickel complexes , have been employed to facilitate C–P bond formation. In one protocol, a preformed nickel-pyrrole complex (e.g., (TMEDA)Ni(o-tolyl)Cl) reacts with diphenylchlorophosphine (Ph$$_2$$PCl) in THF at −78°C. The metal center stabilizes the pyrrole ring, directing phosphination to the nitrogen atom.
Case Study :
- Catalyst : (TMEDA)Ni(o-tolyl)Cl (5 mol%).
- Conditions : THF, −78°C, 1 hour, followed by warming to room temperature.
- Yield : 77% after purification by flash chromatography.
Mechanistic Insight :
The nickel center coordinates to the pyrrole nitrogen, enhancing its nucleophilicity and enabling selective phosphination. This method is particularly effective for sterically hindered substrates.
Electrophilic Aromatic Substitution
While less common, electrophilic substitution using diphenylphosphine oxide (Ph$$2$$P(O)H) in the presence of a Lewis acid (e.g., AlCl$$3$$) has been reported. The reaction proceeds via generation of a phosphoryl electrophile, which attacks the pyrrole ring at the nitrogen position.
Optimized Protocol :
- Reagents : Ph$$2$$P(O)H (1.2 equiv.), AlCl$$3$$ (2.0 equiv.).
- Solvent : Dichloromethane (DCM), −30°C, 3 hours.
- Post-Reaction Workup : Hydrolysis with ice water, extraction with chloroform.
- Yield : 36% (requires subsequent reduction to convert P=O to P–H).
Challenges :
- Low regioselectivity (competing C2 and C3 substitution).
- Requires additional steps to reduce the phosphoryl group.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Phosphination | 40–55 | −78°C, THF, NaH | Simple setup | Sensitive to moisture, moderate yields |
| Protection-Deprotection | 70–95 | RT to −30°C, THF/MeOH | High purity, scalable | Multi-step process |
| Metal-Mediated | 77 | −78°C, Ni catalyst | High selectivity | Cost of metal catalysts |
| Electrophilic | 36 | −30°C, AlCl$$_3$$ | No base required | Low yield, requires reduction |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole, 1-(diphenylphosphino)- has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(diphenylphosphino)- involves its interaction with various molecular targets. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze a variety of chemical reactions. These complexes often participate in redox reactions, facilitating electron transfer processes .
Comparison with Similar Compounds
Core Heterocycle Variations
- 1H-Pyrrole, 1-(diphenylphosphino)-: Pyrrole backbone with a single nitrogen atom, offering moderate electron density. The diphenylphosphino group enhances π-acceptability and steric hindrance.
- TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole): Pyrazole core (two adjacent nitrogen atoms) with a bulkier di-t-butylphosphino group. The pyrazole ring increases rigidity and electron-withdrawing effects compared to pyrrole .
- 4,6-Bis(diphenylphosphino)dibenzofuran: Dibenzofuran scaffold with two diphenylphosphino groups, providing a larger π-conjugated system and enhanced stability for bimetallic coordination .
Electronic and Steric Effects
- Electron-Donating Capacity: The diphenylphosphino group in 1H-pyrrole is less electron-rich than TrippyPhos’s di-t-butylphosphino group due to the latter’s stronger σ-donor and weaker π-acceptor properties .
- Steric Bulk : TrippyPhos exhibits greater steric hindrance from the t-butyl substituents, which can suppress unwanted side reactions in catalysis. The dibenzofuran-based ligand offers planar geometry, favoring chelation in larger metal complexes .
Physicochemical Properties
- Solubility: Poor solubility is a common issue for polyaromatic phosphine ligands. TrippyPhos and dibenzofuran-based ligands, however, are often soluble in dichloromethane or THF due to their alkyl or extended aromatic systems .
- Thermal Stability: Melting points (mp) of related compounds vary significantly. For instance, 3-chloro-pyrrolo-pyrazinoindole (6b) has an mp of 306.3–306.7°C, while 3-methoxy derivatives (6c) melt at 279.0–279.4°C, highlighting substituent effects on stability .
Data Table: Key Comparative Properties of Selected Organophosphorus Ligands
| Compound Name | CAS Number | Core Structure | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| 1H-Pyrrole, 1-(diphenylphosphino)- | Not provided | Pyrrole | ~300 (estimated) | Moderate π-acceptability, planar | Catalysis, ligand design |
| TrippyPhos | 628333-86-8 | Pyrazole | 465.45 | High steric bulk, strong σ-donor | Pd-catalyzed cross-coupling |
| 4,6-Bis(diphenylphosphino)dibenzofuran | 133850-81-4 | Dibenzofuran | 624.58 | Bidentate ligand, high thermal stability | Bimetallic catalysis |
| 2-(Diphenylphosphino)benzaldehyde | 50777-76-9 | Benzaldehyde | 304.30 | Reactive aldehyde group | Chelating agent synthesis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Pyrrole, 1-(diphenylphosphino)-, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting pyrrole derivatives with diphenylphosphine chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Solvent choice (e.g., dry toluene), reaction temperature (reflux at 110–120°C), and stoichiometric ratios (1:1.2 pyrrole:phosphine chloride) critically affect yield . Side reactions, such as oxidation of the phosphine group, can be mitigated by conducting reactions under inert atmospheres (N₂/Ar).
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR are essential for confirming the presence of the diphenylphosphino group. The ³¹P NMR signal typically appears at δ +5 to −10 ppm, depending on coordination .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
- X-ray Crystallography : Provides definitive structural confirmation, particularly for coordination complexes involving the phosphine ligand .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as acutely toxic (Category 4, H302) and a respiratory irritant (H335). Handling requires:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In airtight containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How does the phosphine ligand influence catalytic activity in transition metal complexes involving this compound?
- Methodological Answer : The electron-donating diphenylphosphino group enhances metal-ligand bonding, stabilizing low-oxidation-state metals (e.g., Pd⁰ or Rh¹). Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be optimized by tuning the ligand’s steric bulk and electronic properties. Comparative studies using Tolman electronic parameters (θ) and cone angles quantify these effects .
Q. What computational methods are used to predict the electronic properties of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer. Solvent effects are incorporated via implicit models (e.g., PCM). These simulations align with experimental cyclic voltammetry data to rationalize catalytic cycles .
Q. How can discrepancies in reported catalytic performance be resolved through mechanistic studies?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, base strength). Systematic studies using kinetic isotope effects (KIEs), in situ IR spectroscopy, and operando XAS (X-ray absorption spectroscopy) can identify rate-determining steps. For example, competing pathways (oxidative addition vs. transmetalation) in palladium-catalyzed reactions require controlled experiments with isotopically labeled substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
